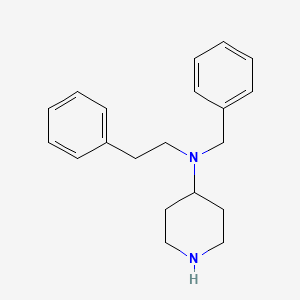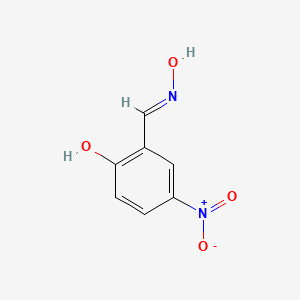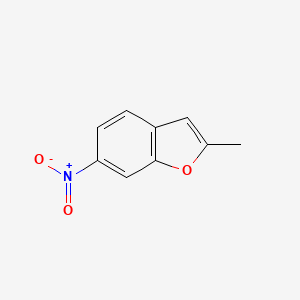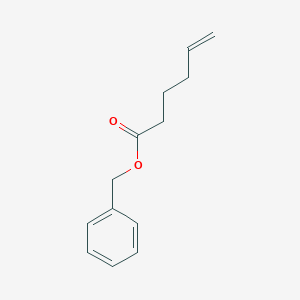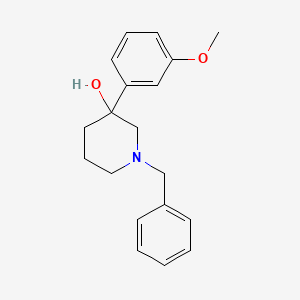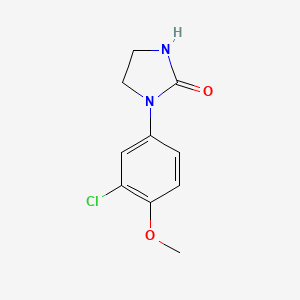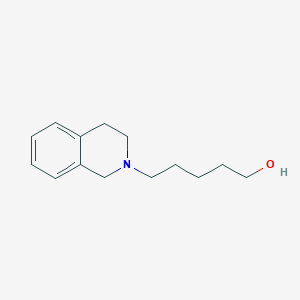
12-(Benzyloxy)-12-oxododecanoic acid
Übersicht
Beschreibung
Benzyloxyacetic acid is an organic compound that is used as a building block in organic synthesis . It’s a liquid with a refractive index of 1.526 and a density of 1.162 g/mL at 25 °C .
Synthesis Analysis
While the specific synthesis process for “12-(Benzyloxy)-12-oxododecanoic acid” is not available, benzyloxyacetic acid and similar compounds can be synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported . Another method involves the condensation reaction of benzyloxyphenyl derivatives .Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and solubility . Chemical properties include reactivity and stability. The specific physical and chemical properties of “12-(Benzyloxy)-12-oxododecanoic acid” are not available.Wissenschaftliche Forschungsanwendungen
- Details : When used as an electrophile, carboxylic acids (like BOODA) react with alcohols, forming esters and releasing water. Conversely, carboxylate ions derived from carboxylic acids can act as nucleophiles, reacting with alkyl halides or carbocations to produce esters .
- Applications : Researchers have used p-dodecylbenzenesulfonic acid (DBSA), which contains BOODA, for esterification reactions in water. DBSA facilitates the synthesis of benzyl ethers and esters, demonstrating the versatility of BOODA in catalysis .
- Method : N-methylation of BOODA leads to the formation of benzyl ethers and esters. This protocol provides a convenient and effective approach for introducing benzyl groups into organic molecules .
- Applications : These derivatives interact with cis-diols, making them useful for sensing applications. Researchers explore their selectivity toward specific analytes, contributing to biosensing and chemical detection .
Esterification Reactions
Surfactant-Type Catalysts
Benzyl Ether and Ester Synthesis
Boronic Acid Interactions
Green Chemistry and Industry
Wirkmechanismus
Target of Action
It’s known that benzyloxy compounds can interact with various enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.
Mode of Action
Benzyloxy compounds are known to undergo various chemical reactions . For instance, they can participate in oxidation and reduction reactions . The specific interactions of 12-(Benzyloxy)-12-oxododecanoic acid with its targets would depend on the chemical environment and the nature of the targets themselves.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways . For example, benzylic compounds can participate in redox reactions . The exact pathways affected by 12-(Benzyloxy)-12-oxododecanoic acid would depend on its specific targets and the biological context.
Pharmacokinetics
Similar compounds are known to be metabolized by cytochrome p450 enzymes . The bioavailability of 12-(Benzyloxy)-12-oxododecanoic acid would depend on factors such as its absorption in the gastrointestinal tract, its distribution in the body, its metabolism in the liver, and its excretion.
Result of Action
Similar compounds are known to have various biological effects . The exact effects of 12-(Benzyloxy)-12-oxododecanoic acid would depend on its specific targets and the biological context.
Action Environment
The action of 12-(Benzyloxy)-12-oxododecanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can influence its action, for example, through competitive inhibition or synergistic effects.
Eigenschaften
IUPAC Name |
12-oxo-12-phenylmethoxydodecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVBXVYNIHVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88353-04-2 | |
| Record name | 1-(Phenylmethyl) dodecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88353-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanedioic acid, 1-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)butoxy]-](/img/structure/B3058111.png)



